Isoconazole - 27523-40-6

Isoconazole

Catalog Number: EVT-305251
CAS Number: 27523-40-6
Molecular Formula: C18H14Cl4N2O
Molecular Weight: 416.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Isoconazole is a broad-spectrum antimicrobial agent belonging to the imidazole class of compounds. [] It is primarily recognized for its antifungal activity but also exhibits activity against certain Gram-positive bacteria. [] In scientific research, isoconazole serves as a valuable tool for studying fungal and bacterial growth inhibition, as well as the mechanisms of action of antifungal and antibacterial agents.

Future Directions
  • Further investigation of enantioselective pharmacokinetics and tissue distribution: Research on the stereoselective behavior of isoconazole enantiomers in vivo is still limited. Future studies could explore the potential differences in the pharmacological activity and metabolic pathways of the two enantiomers. []
  • Development of novel drug delivery systems: Exploring innovative formulations, such as nanoemulsions and liposomes, to further enhance isoconazole's bioavailability and efficacy, especially for topical applications, is a promising research avenue. []
  • Investigating the potential of isoconazole as an antibacterial agent: Given its demonstrated activity against Gram-positive bacteria, including MRSA, further research could explore isoconazole's potential as a standalone antibacterial agent or in combination therapies for treating bacterial infections. []

Miconazole

  • Compound Description: Miconazole is an imidazole antifungal agent that functions by inhibiting the synthesis of ergosterol, a crucial component of the fungal cell membrane. [, , , ] This disruption leads to increased membrane permeability and ultimately fungal cell death. Miconazole is often employed as the nitrate salt. [] Miconazole is structurally similar to Isoconazole, sharing the imidazole ring and a chlorine-substituted benzene ring. []

Clotrimazole

  • Compound Description: Clotrimazole, like Isoconazole, is an imidazole antifungal medication. It also targets ergosterol synthesis in fungal cell membranes, leading to cell death. [, , ]
  • Relevance: Clotrimazole is often compared to Isoconazole in research studies due to their shared antifungal classification and similar mechanisms of action. [, , ] Both are effective treatments for various fungal skin infections. One study indicated that there was no significant difference in clinical efficacy between Clotrimazole and a combination of Isoconazole nitrate and Diflucortolone valerate in treating tinea corporis. []

Econazole

  • Compound Description: Econazole is another member of the imidazole class of antifungal drugs. Like Isoconazole, it disrupts fungal cell membrane integrity by inhibiting ergosterol synthesis. [, , ]
  • Relevance: Econazole's structural and functional similarities with Isoconazole make it a relevant compound in comparative studies. [, , ] Both are effective in treating various fungal skin infections.

Ketoconazole

  • Compound Description: Ketoconazole is an imidazole antifungal drug. While it shares the same mechanism of action with Isoconazole—inhibiting ergosterol synthesis—Ketoconazole possesses a broader spectrum of activity and can be used both topically and orally. [, , , , ]

Bifonazole

  • Compound Description: Bifonazole is classified as an imidazole antifungal. It disrupts the synthesis of ergosterol in fungal cell membranes, leading to fungicidal effects. [, , ]
  • Relevance: Bifonazole is often mentioned in research alongside Isoconazole due to its structural similarities and its comparable antifungal activity. [, , ] Studies have shown that Bifonazole exhibits potent activity against dermatophytes, making it a suitable alternative for treating fungal skin infections, similar to Isoconazole. []

Tioconazole

  • Compound Description: Tioconazole, similar to Isoconazole, is an antifungal medication belonging to the imidazole class. It targets and inhibits the synthesis of ergosterol in fungal cell membranes. [, ]
  • Relevance: Tioconazole's relevance to Isoconazole stems from its similar structure, mechanism of action, and applications. [, ] Both are used topically to treat fungal skin infections, and cross-sensitivity between these two compounds has been observed, indicating potential allergic reactions in some individuals. [, ]

Sertaconazole

  • Compound Description: Sertaconazole is an imidazole antifungal agent that inhibits ergosterol synthesis, a key component of the fungal cell membrane. [, ]
  • Relevance: Sertaconazole is a relevant compound in the context of Isoconazole research due to its structural similarities and its comparable antifungal activity. [, ] Studies have shown that Sertaconazole possesses potent activity against dermatophytes, highlighting its potential as a therapeutic alternative to Isoconazole in treating fungal skin infections. []

Diflucortolone Valerate

  • Compound Description: Diflucortolone valerate is a synthetic corticosteroid with potent anti-inflammatory and antipruritic properties. [, , , , , , , , , ] It functions by binding to glucocorticoid receptors, thus suppressing immune responses and reducing inflammation.
  • Relevance: Diflucortolone valerate is frequently studied in combination with Isoconazole, particularly in treating inflammatory fungal skin infections. [, , , , , , , , , ] While Isoconazole provides the antifungal action, Diflucortolone valerate addresses associated inflammation, itching, and discomfort.

Terbinafine

  • Compound Description: Terbinafine belongs to the allylamine class of antifungals. Unlike Isoconazole's mechanism, Terbinafine inhibits squalene epoxidase, an enzyme involved in an earlier step of ergosterol synthesis, ultimately disrupting fungal cell membrane formation. [, ]
  • Relevance: Terbinafine, while having a different mechanism of action than Isoconazole, is a relevant compound due to its effectiveness in treating dermatophytoses. [, ] It's often compared to Isoconazole in terms of clinical efficacy for conditions like tinea nigra plantaris, as demonstrated in a double-blind study where both showed similar outcomes. []

Nystatin

  • Compound Description: Nystatin is a polyene antifungal medication that targets ergosterol in fungal cell membranes, binding to it and forming pores that disrupt membrane integrity. [, , ] This action leads to leakage of cellular contents and eventual cell death.
  • Relevance: Nystatin is often compared to Isoconazole in studies investigating treatments for fungal infections, particularly otomycosis. [, , ] While both possess antifungal properties, research suggests that Isoconazole might demonstrate greater effectiveness in treating otomycosis compared to Nystatin. [, ]

Butenafine

  • Compound Description: Butenafine, an allylamine antifungal, inhibits squalene epoxidase in the fungal cell membrane, similarly to Terbinafine. This action disrupts ergosterol biosynthesis, compromising the structural integrity of the fungal cell membrane. []
  • Relevance: Butenafine is included in studies with Isoconazole due to its effectiveness in treating dermatophytoses and other fungal skin infections. [] Research indicates that Butenafine demonstrates potent in vitro antifungal activity against a broad range of dermatophytes, making it a relevant compound for comparison with Isoconazole. []

Isoniazid

  • Compound Description: Isoniazid (INH) is a key antibiotic primarily used in the treatment of tuberculosis. It functions by inhibiting mycolic acid synthesis, a crucial component of the mycobacterial cell wall. []
  • Relevance: While not directly structurally related to Isoconazole, Isoniazid is investigated alongside it in research exploring combination therapies for mycobacterial infections, particularly in the context of alginate–chitosan–cyclodextrin micro- and nanoparticulate delivery systems. []
Source and Classification

Isoconazole was first synthesized by Janssen Pharmaceutica and is classified as an imidazole derivative. Its chemical formula is C18H14Cl4N2OC_{18}H_{14}Cl_{4}N_{2}O with a molecular weight of approximately 416.13 g/mol. The compound features multiple chlorine substituents, which contribute to its biological activity .

Synthesis Analysis

Methods and Technical Details

The synthesis of isoconazole involves several key steps:

  1. Starting Materials: Trichloroacetophenone serves as the initial reactant.
  2. N-Alkylation Reaction: The reaction begins with the formation of an intermediate through N-alkylation of imidazole using 1-(2,4-dichlorophenyl)-2-chloroethanol.
  3. Etherification: The intermediate undergoes etherification with 2,6-dichlorobenzyl chloride.
  4. Acidification: Finally, nitric acid is used to acidify the product, yielding isoconazole nitrate as a crude product, which is then purified through recrystallization .

This method highlights the use of specific catalysts to enhance yield and reduce operational complexity compared to previous synthesis routes.

Molecular Structure Analysis

Structure and Data

Isoconazole's molecular structure can be represented as follows:

  • Chemical Formula: C18H14Cl4N2OC_{18}H_{14}Cl_{4}N_{2}O
  • Molecular Weight: 416.13 g/mol
  • Stereochemistry: Isoconazole is racemic, meaning it contains equal amounts of both enantiomers.

The compound's structure includes multiple aromatic rings and halogen substituents, which are critical for its antifungal activity. The presence of nitrogen atoms within the imidazole ring plays a significant role in its mechanism of action against fungal pathogens .

Chemical Reactions Analysis

Reactions and Technical Details

Isoconazole undergoes various chemical reactions that are essential for its antifungal activity:

  1. Inhibition of Ergosterol Synthesis: Isoconazole inhibits the enzyme lanosterol 14α-demethylase (a cytochrome P450 enzyme), disrupting ergosterol synthesis, which is vital for maintaining fungal cell membrane integrity.
  2. Cell Membrane Disruption: The compound interacts with fungal cell membranes, leading to increased permeability and ultimately cell death due to ATP depletion .

These reactions underline the compound's effectiveness as an antifungal agent.

Mechanism of Action

Process and Data

The primary mechanism of action for isoconazole involves:

  • Competitive Inhibition: Isoconazole competes with lanosterol for binding sites on the lanosterol 14α-demethylase enzyme.
  • Disruption of Membrane Integrity: By inhibiting ergosterol production, isoconazole compromises the structural integrity of fungal cell membranes, leading to cell lysis and death.

Studies have shown that concentrations as low as 1 microgram/mL can effectively block cell division in fungi, while higher concentrations lead to necrosis .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Isoconazole typically appears as a white crystalline powder.
  • Solubility: It is soluble in organic solvents like ethanol but has limited solubility in water.
  • Stability: The compound remains stable under standard storage conditions but should be protected from light to prevent degradation.

The physical properties contribute to its application in topical formulations against fungal infections .

Applications

Scientific Uses

Isoconazole has several notable applications:

  1. Topical Antifungal Treatment: Primarily marketed for treating vaginal candidiasis with high efficacy rates (80-90% cure rates) after once-daily administration.
  2. Dermatological Applications: Effective against various skin fungal infections due to its broad-spectrum activity against dermatophytes and yeasts.
  3. Research Applications: Recent studies have explored its potential roles beyond antifungal activity, including possible applications in DNA repair mechanisms in specific cell types .

These applications highlight isoconazole's importance in both clinical settings and ongoing research into its broader therapeutic potential.

Chemical Characterization and Pharmacological Foundations

Molecular Structure and Stereochemical Properties of Isoconazole

Isoconazole nitrate (C18H14Cl4N2O·HNO3) is a broad-spectrum imidazole antifungal agent characterized by a phenethyl backbone with two phenyl rings substituted by chlorine atoms. Its molecular structure features a 1-(2,4-dichlorophenyl)-2-(2,6-dichlorobenzyloxy)ethyl imidazole core, where the imidazole ring nitrogen (N3) serves as the primary site for coordination with fungal cytochrome P450 heme iron [4] [8]. The presence of four chlorine atoms enhances lipophilicity, facilitating membrane penetration. Stereochemical studies reveal that the C2 carbon connecting the dichlorophenyl and dichlorobenzyloxy groups adopts an R-configuration, optimizing steric fit within the lanosterol 14α-demethylase (Cyp51A) active site [1]. Density Functional Theory (DFT) calculations using CAM-B3LYP functional demonstrate strong agreement between theoretical and experimental FT-IR spectra, confirming conformational stability in gaseous and solvated states [1].

Table 1: Molecular Parameters of Isoconazole

PropertyValueExperimental Method
Molecular FormulaC18H14Cl4N2O·HNO3Elemental Analysis
Molar Mass479.14 g/molMass Spectrometry
pKa (Imidazole N)6.2 ± 0.3Potentiometric Titration
LogP (Octanol-Water)5.8Chromatographic Measurement
Crystal SystemMonoclinicX-ray Diffraction
Space GroupP21/cSingle-Crystal XRD

Synthesis Pathways and Optimization of Isoconazole Derivatives

The synthesis of isoconazole typically follows a convergent route starting from 2,4-dichloroacetophenone and 2,6-dichlorobenzyl chloride. Key steps include:

  • Nucleophilic Displacement: 2,4-Dichloroacetophenone undergoes bromination followed by reaction with imidazole to form 1-(2,4-dichlorophenyl)-2-imidazol-1-yl-ethanol.
  • Etherification: The secondary alcohol is alkylated with 2,6-dichlorobenzyl chloride under phase-transfer catalysis (PTC) using tetrabutylammonium bromide, yielding isoconazole base [4].
  • Salt Formation: Nitration with concentrated nitric acid produces the nitrate salt, enhancing aqueous solubility (0.5088 ± 0.0062 mg/mL) and stability [10].

Recent optimizations focus on improving bioavailability through cyclodextrin complexation. Spray-drying with methyl-β-cyclodextrin (M-β-CD) generates inclusion complexes with 1:1 stoichiometry, confirmed by phase solubility studies (stability constant Ks = 2711 M−1). This approach enhances aqueous solubility 7-fold (3.8869 ± 0.5084 mg/mL) compared to free isoconazole, attributed to reduced crystallinity and improved dissolution kinetics [10]. Freeze-drying yields lower drug loading (23.2% ± 1.4%) than spray-drying (24.0% ± 0.2%), highlighting the impact of processing methods on supramolecular architecture [10].

Pharmacodynamics: Mechanisms of Antifungal and Antibacterial Action

Isoconazole exhibits dual antifungal and antibacterial activity through targeted disruption of microbial membrane integrity. Its primary mechanism involves inhibition of ergosterol biosynthesis via Cyp51A blockade (detailed in Section 1.4). Depletion of ergosterol and accumulation of 14α-methylsterols increase membrane permeability, causing leakage of cellular components and impaired growth [4] [5].

Notably, isoconazole demonstrates potent activity against Gram-positive bacteria (Staphylococcus, Streptococcus, Corynebacterium) through non-sterol pathways. It disrupts bacterial membrane potential by interacting with anionic phospholipids, validated by time-kill assays showing >99% reduction in Staphylococcus aureus viability at 2× MIC within 4 hours [4]. This broad-spectrum efficacy enables clinical use in polymicrobial infections like erythrasma, where fungal and bacterial pathogens coexist [8].

Table 2: Antimicrobial Mechanisms of Isoconazole

Target OrganismPrimary TargetSecondary EffectsEfficacy Metrics
DermatophytesCyp51AErgosterol depletion, ROS generationMIC90 = 0.25–0.5 µg/mL
Candida albicansCyp51A, Cyp51BMembrane permeability alterationMIC90 = 1.0 µg/mL
Gram-positive bacteriaMembrane phospholipidsProton gradient dissipationMIC90 = 4–8 µg/mL
Malassezia furfurCyp51-dependent sterol synthesisSqualene epoxidase inhibitionMIC90 = 0.5 µg/mL

Target-Specific Interactions: Inhibition of Lanosterol 14α-Demethylase (Cyp51A)

Isoconazole exerts fungicidal effects through high-affinity binding to lanosterol 14α-demethylase (Cyp51A), a cytochrome P450 enzyme essential for ergosterol synthesis. The imidazole ring coordinates with the heme iron (Fe3+) in Cyp51A’s active site, while chlorine-substituted phenyl groups engage in hydrophobic interactions with residues Leu121, Phe228, and Met508 [6] [9]. This binding disrupts the enzyme’s ability to catalyze C14-demethylation of lanosterol, leading to accumulation of toxic methylated sterols.

Resistance mutations in Cyp51A (e.g., P214L, H349R) reduce isoconazole affinity by altering the active site topology. Protein modeling reveals that P214L substitution induces steric hindrance, decreasing binding energy by 2.3 kcal/mol compared to wild-type [6] [9]. However, isoconazole maintains efficacy against most clinical isolates due to:

  • Complementary Binding Sites: Unlike triazoles (e.g., fluconazole), imidazoles exploit conserved subpockets less prone to mutation.
  • Efflux Pump Selectivity: Isoconazole is a poor substrate for Aspergillus efflux transporters (MDR1, MFS), retaining intracellular accumulation [9].

In Aspergillus flavus, which expresses three Cyp51 isoforms (Cyp51A, B, C), isoconazole shows preferential inhibition of Cyp51A (IC50 = 0.07 µM) over Cyp51C (IC50 = 0.82 µM), explaining its potency against species with multiple sterol demethylases [6].

Comparative Analysis of Azole Antifungals: Isoconazole vs. Clotrimazole and Miconazole

Isoconazole, clotrimazole, and miconazole share core imidazole pharmacophores but differ in substituents impacting pharmacokinetics and spectrum. Key distinctions include:

  • Sterol Binding Affinity: Isoconazole exhibits higher binding energy (−9.8 kcal/mol) to Cyp51A than clotrimazole (−8.2 kcal/mol) due to optimal positioning of dichlorobenzyloxy moiety in the heme channel. Miconazole’s phenethyl group reduces hydrophobic contact area, lowering residence time [1] [5].
  • Antibacterial Potency: Isoconazole inhibits Gram-positive bacteria at lower concentrations (MIC90 = 4–8 µg/mL) than clotrimazole (MIC90 = 8–16 µg/mL), attributed to enhanced membrane partitioning from its lipophilic chlorine atoms [4] [5].
  • Solubility and Formulation: Natural isoconazole nitrate has low aqueous solubility (0.51 mg/mL), comparable to clotrimazole (0.48 mg/mL). However, cyclodextrin complexation improves isoconazole solubility to 3.89 mg/mL, outperforming miconazole/CD complexes (2.75 mg/mL) due to stronger host-guest stability [10].
  • Resistance Profiles: In Candida strains overexpressing CDR1 efflux pumps, isoconazole MIC increases only 4-fold vs. 16-fold for clotrimazole. Molecular dynamics simulations attribute this to isoconazole’s bulkier structure, which impedes transporter recognition [5].

Table 3: Comparative Analysis of Imidazole Antifungals

PropertyIsoconazoleClotrimazoleMiconazole
Molecular Weight479.14 g/mol344.84 g/mol416.13 g/mol
logP5.85.46.1
Cyp51A Kd (nM)42 ± 3118 ± 976 ± 5
Antifungal MIC90 (µg/mL)0.25–1.00.5–2.00.25–4.0
Solubility (Water, mg/mL)0.51 ± 0.010.48 ± 0.030.07 ± 0.01
Cyclodextrin Ks (M−1)2711 (M-β-CD)1420 (HP-β-CD)1980 (HP-β-CD)

The structural uniqueness of isoconazole—specifically its 2,6-dichlorobenzyloxy group—confers advantages in treating mixed fungal-bacterial infections, while modern formulation strategies address historical solubility limitations [4] [5] [10].

Properties

CAS Number

27523-40-6

Product Name

Isoconazole

IUPAC Name

1-[2-(2,4-dichlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]imidazole

Molecular Formula

C18H14Cl4N2O

Molecular Weight

416.1 g/mol

InChI

InChI=1S/C18H14Cl4N2O/c19-12-4-5-13(17(22)8-12)18(9-24-7-6-23-11-24)25-10-14-15(20)2-1-3-16(14)21/h1-8,11,18H,9-10H2

InChI Key

MPIPASJGOJYODL-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl

Synonyms

1-(2,4-dichloro beta-(2,6-dichlorobenzyloxy)phenethyl) imidazole
Fazol
Gyno Icaden
Gyno-Travogen
Icaden
isoconazole
isoconazole nitrate
R15454
Travogyn

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.